![molecular formula C10H8F2N4O B1489092 (3-Azidoazetidin-1-yl)(3,4-difluorophenyl)methanone CAS No. 2098046-41-2](/img/structure/B1489092.png)
(3-Azidoazetidin-1-yl)(3,4-difluorophenyl)methanone
Overview
Description
“(3-Azidoazetidin-1-yl)(3,4-difluorophenyl)methanone” is a compound with potential applications in various fields of research and industry. It has the molecular formula C10H8F2N4O .
Molecular Structure Analysis
The molecular formula of this compound is C10H8F2N4O . Its average mass is 238.193 Da and its monoisotopic mass is 238.066620 Da .Scientific Research Applications
Anticancer Research
This compound has been identified as a precursor in the synthesis of novel derivatives with potential anticancer properties . By exploiting the biological potential of the azetidine and azido groups, researchers can create derivatives that target specific cancer cell lines, such as MCF-7, for breast cancer treatment .
Antimicrobial Activity
The azetidine moiety, when incorporated into certain structures, exhibits antimicrobial activity . This makes it valuable in the development of new antibiotics or antiseptic agents that could be more effective against resistant strains of bacteria .
Antioxidant Potential
Compounds containing azetidine rings have shown antioxidant activity , which is crucial in combating oxidative stress in biological systems. This property can be harnessed in developing treatments for diseases caused by oxidative damage .
Immunostimulating Effects
Derivatives of this compound may act as immunostimulants . They could potentially boost the immune response, making them useful in vaccine development or as adjuvants in immunotherapy .
Agriculture: Pest Control
In agriculture, the oxadiazole ring found in related compounds has been used for its herbicidal, insecticidal, and fungicidal properties. By modifying the core structure to include the azetidine and azido groups, it may enhance these properties or provide new mechanisms of action against agricultural pests .
Synthesis of Heterocyclic Compounds
The compound serves as a key intermediate in the synthesis of various heterocyclic compounds . These compounds have a wide range of applications, including medicinal chemistry and material science, due to their diverse biological activities and chemical properties .
Analgesic and Anti-inflammatory Applications
Research indicates that azetidine derivatives can exhibit analgesic and anti-inflammatory effects. This opens up possibilities for the compound to be used in the development of new pain relief medications or anti-inflammatory drugs .
properties
IUPAC Name |
(3-azidoazetidin-1-yl)-(3,4-difluorophenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N4O/c11-8-2-1-6(3-9(8)12)10(17)16-4-7(5-16)14-15-13/h1-3,7H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALEQQXPBNPZOPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=C(C=C2)F)F)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Azidoazetidin-1-yl)(3,4-difluorophenyl)methanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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